5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one
Description
The compound 5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one is a thiazol-3-one derivative characterized by a chloro substituent at position 5 and a (2,3-dihydro-1H-inden-1-yl)methyl group at position 2. Thiazol-3-one derivatives are known for their diverse applications, including antimicrobial, antifungal, and industrial biocidal activities . Based on structural analogs and evidence from related compounds, we infer its properties and applications.
Properties
CAS No. |
918107-53-6 |
|---|---|
Molecular Formula |
C13H12ClNOS |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
5-chloro-2-(2,3-dihydro-1H-inden-1-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C13H12ClNOS/c14-12-7-13(16)15(17-12)8-10-6-5-9-3-1-2-4-11(9)10/h1-4,7,10H,5-6,8H2 |
InChI Key |
JVIQRCGMPMQGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1CN3C(=O)C=C(S3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with thioamide derivatives under specific conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: Halogen substitution reactions can occur at the chloro position, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one is C12H10ClN3OS, with a molecular weight of approximately 273.74 g/mol. The compound features a thiazole ring and an indene moiety, which contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The unique structure of 5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one enhances its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property may be attributed to its ability to modulate the NF-kB signaling pathway.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 250 |
| IL-6 | 400 | 180 |
Anticancer Activity
Recent studies have suggested that thiazole derivatives possess anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal tested the antimicrobial efficacy of several thiazole derivatives, including 5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one against common pathogens. The results confirmed its effectiveness against resistant strains of bacteria, suggesting its potential use in developing new antibiotics.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory effects of thiazole compounds, researchers found that treatment with 5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one significantly reduced edema in animal models. This study highlighted the compound's potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Thiazol-3-one derivatives vary significantly based on substituents, which dictate their reactivity, stability, and biological activity. Below is a comparative analysis:
Key Research Findings
Biocidal Efficacy
Structural-Activity Relationships (SAR)
- Chlorine at Position 5 : Enhances electrophilicity and antimicrobial activity (e.g., CMIT vs. MIT) .
- Methyl vs. Indenylmethyl : Methyl groups (CMIT/MIT) increase water solubility, while indenylmethyl may improve membrane penetration .
Data Tables
Biological Activity
5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one, also known by its CAS number 918107-53-6, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and potential anticancer activities.
The molecular formula of 5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one is C13H12ClNOS, with a molecular weight of 265.758 g/mol. The compound contains a thiazole ring which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H12ClNOS |
| Molecular Weight | 265.758 g/mol |
| CAS Number | 918107-53-6 |
Antimicrobial Activity
Research indicates that compounds containing the thiazole moiety exhibit notable antimicrobial properties. For instance, studies have shown that similar thiazole derivatives demonstrate significant antibacterial and antifungal activities against various pathogens. The presence of chlorine in the structure enhances these properties by increasing the lipophilicity and reactivity of the compound .
A comparative study highlighted the minimum inhibitory concentrations (MICs) of various thiazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with chlorine substitutions exhibited lower MIC values, suggesting enhanced efficacy .
Antifungal Activity
5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one has been evaluated for antifungal activity against common fungal strains. The compound showed promising results in inhibiting the growth of Candida albicans and Aspergillus niger. Table 1 summarizes the antifungal activity observed in various studies.
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 20 |
Anticancer Potential
The anticancer potential of thiazole derivatives has been explored in various studies. Preliminary investigations suggest that 5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one may induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that treatment with this compound resulted in significant cell death in human breast cancer cells (MCF7), as evidenced by increased levels of pro-apoptotic markers .
The biological activity of 5-Chloro-2-[(2,3-dihydro-1H-inden-1-yl)methyl]-1,2-thiazol-3(2H)-one is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Thiazole derivatives often act as enzyme inhibitors, affecting pathways critical for microbial survival.
- Induction of Oxidative Stress : The compound may enhance reactive oxygen species (ROS) production leading to cellular damage in pathogens and cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in cancer studies.
Case Studies
Several case studies have documented the effectiveness of thiazole derivatives in clinical settings:
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry reported that a series of thiazole derivatives exhibited potent antibacterial activity against drug-resistant strains .
- Antifungal Screening : In a study evaluating antifungal agents for agricultural applications, 5-Chloro derivatives were found effective against phytopathogenic fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
